Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate (C₁₅H₁₄F₃NO₄, MW 329.26) is a specialized ester featuring a trifluoromethyl group, a benzyloxycarbonyl (Cbz)-protected amino group, and a pent-4-ynoate backbone. This compound is structurally distinct due to its terminal alkyne (yne) group, which imparts rigidity and reactivity compared to analogous alkenes (ene). The Cbz group enhances stability during synthetic processes, while the trifluoromethyl group contributes to metabolic resistance and lipophilicity, making it valuable in pharmaceutical intermediates .
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pent-4-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4/c1-3-9-14(12(20)22-2,15(16,17)18)19-13(21)23-10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFNQUEFXTTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction yields.
Scientific Research Applications
Synthetic Chemistry
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules: The compound can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions.
- Reagent in Chemical Reactions: It acts as a reagent in reactions requiring trifluoromethylation, which is crucial for developing pharmaceuticals with enhanced bioactivity.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
- Anticancer Research: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in anticancer therapies.
- Enzyme Inhibition Studies: The ability of the compound to interact with specific enzymes positions it as a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
Biological Applications
Research has highlighted the compound's role in biological systems:
- Protein-Ligand Interactions: The compound can be employed to investigate protein-ligand interactions, providing insights into binding affinities and mechanisms that are critical for drug design.
- Modulation of Biological Pathways: Its interaction with biological targets may influence metabolic pathways, making it a subject of interest in metabolic engineering.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed promising results against human cancer cell lines. The mechanism involved apoptosis induction through the modulation of specific signaling pathways.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of serine proteases demonstrated that derivatives of this compound could effectively inhibit enzyme activity, suggesting its potential use as a therapeutic agent in conditions where protease activity is dysregulated.
Mechanism of Action
The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The benzyloxycarbonyl group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The compound’s unique structure enables it to interact with enzymes and other biomolecules, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Research Findings and Data
- NMR Characterization: Cbz-protected compounds show characteristic benzyl peaks (δ ~7.3–7.5 ppm) and ester methyl signals (δ ~3.7 ppm). Alkyne protons in pent-4-ynoates appear as triplets (δ ~2.0–2.5 ppm) .
- Crystal Structures : Related Cbz-protected esters exhibit intermolecular hydrogen bonding (O–H⋯O), stabilizing solid-state packing .
Biological Activity
Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₄F₃NO₄
- Molecular Weight : 329.27 g/mol
- CAS Number : 929616-31-9
The compound features a trifluoromethyl group, which is known to enhance metabolic stability and bioactivity in various biological systems.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain in various models.
- Antitumor Effects : Preliminary studies suggest that this compound may exhibit antitumor activity by inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the MAPK pathway.
- Antimicrobial Properties : There is emerging evidence that compounds with similar structures exhibit antimicrobial activity, suggesting potential applications in treating infections.
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties.
- Antitumor Research : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to apoptosis induction, where treated cells exhibited increased markers of programmed cell death.
- Microbial Inhibition : Testing against common bacterial strains showed that this compound could inhibit growth at certain concentrations, indicating its potential as an antimicrobial agent.
Comparative Biological Activity Table
Q & A
Basic: What are the standard synthetic routes for Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Amino Protection : Introduction of the benzyloxycarbonyl (Cbz) group to protect the amine, often using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
Trifluoromethyl Incorporation : Fluorination via nucleophilic/electrophilic trifluoromethylation or use of trifluoromethyl-containing building blocks. For example, reactions with trifluoromethyl ketones or iodotrifluoromethane .
Alkyne Formation : The pent-4-ynoate backbone may be constructed via Sonogashira coupling or alkyne-azide cycloaddition, requiring palladium catalysts and controlled temperatures .
Esterification : Final esterification using methanol and acid/base catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
